molecular formula C7H6FN3O B13476168 4-Azido-2-fluoro-1-methoxybenzene

4-Azido-2-fluoro-1-methoxybenzene

Cat. No.: B13476168
M. Wt: 167.14 g/mol
InChI Key: MAQZGXJJABTHKB-UHFFFAOYSA-N
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Description

Significance of Aryl Azides as Versatile Synthetic Building Blocks

Aryl azides are organic compounds containing the azide (B81097) functional group (–N₃) attached to an aromatic ring. They serve as important precursors in the synthesis of amines and are widely used in "click chemistry," specifically in the Huisgen 1,3-dipolar cycloaddition reaction with alkynes to form stable triazoles. wikipedia.org This reaction is known for its high efficiency and reliability, making it suitable for applications in combinatorial chemistry and bioconjugation. wikipedia.org

The azide group can also undergo the Staudinger reaction with phosphines to produce aza-ylides, which can then be hydrolyzed to primary amines. wikipedia.org This two-step process provides a mild and effective method for the synthesis of anilines. Furthermore, aryl azides can extrude dinitrogen gas upon thermolysis or photolysis to generate highly reactive nitrene intermediates, which can participate in various insertion and addition reactions. thieme-connect.com

The synthesis of aryl azides can be achieved through several methods, including the diazotization of anilines followed by treatment with sodium azide, or through nucleophilic aromatic substitution on activated aryl halides. wikipedia.orgorganic-chemistry.org More recent methods involve the use of arenediazonium tosylates, which are more stable and safer to handle than traditional diazonium salts, for the azidation of aromatic amines. thieme-connect.comorganic-chemistry.org

Strategic Importance of Fluorine and Methoxy (B1213986) Substituents in Aromatic Systems

The introduction of fluorine and methoxy groups onto an aromatic ring can significantly influence the molecule's physical, chemical, and biological properties.

Fluorine: The small size and high electronegativity of the fluorine atom impart unique characteristics to organic molecules. ijfans.org In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine bond is stronger than a carbon-hydrogen bond. ijfans.orgmdpi.com Fluorine substitution can also modulate a compound's lipophilicity, which in turn affects its membrane permeability and biodistribution. mdpi.com Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and influence the molecule's binding affinity to biological targets. ijfans.orgmdpi.com The use of the fluorine-18 (B77423) isotope (¹⁸F) has also become a valuable tool in positron emission tomography (PET) imaging for diagnostic purposes. acs.orgnih.gov

Methoxy Group: The methoxy group (–OCH₃) is an electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution. vaia.comorganicchemistrytutor.com It directs incoming electrophiles to the ortho and para positions due to the increased electron density at these sites. organicchemistrytutor.comlibretexts.orgyoutube.com This directing effect is a powerful tool in organic synthesis for controlling the regioselectivity of reactions. However, the oxygen atom's electronegativity also leads to an inductive electron-withdrawing effect, which slightly deactivates the meta positions compared to unsubstituted benzene (B151609). vaia.com

Overview of 4-Azido-2-fluoro-1-methoxybenzene (B6232559) within the Context of Functionalized Azides

This compound is a trifunctionalized aromatic compound that combines the reactive properties of an azide with the modulating effects of fluorine and methoxy substituents. The strategic placement of these groups on the benzene ring makes it a valuable and versatile building block in organic synthesis.

The presence of the azide group at position 4, the fluorine atom at position 2, and the methoxy group at position 1 sets up a specific electronic and steric environment. The methoxy group, being a strong activating and ortho-, para-director, would primarily direct electrophilic attack to the positions ortho and para to it. organicchemistrytutor.comlibretexts.org The fluorine atom, while being a deactivator, is also an ortho-, para-director. libretexts.org The interplay of these directing effects can be used to control the outcome of further substitution reactions.

This compound serves as a precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The azide functionality allows for its participation in click reactions and Staudinger ligations, while the fluorine and methoxy groups can be used to fine-tune the properties of the final products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6FN3O

Molecular Weight

167.14 g/mol

IUPAC Name

4-azido-2-fluoro-1-methoxybenzene

InChI

InChI=1S/C7H6FN3O/c1-12-7-3-2-5(10-11-9)4-6(7)8/h2-4H,1H3

InChI Key

MAQZGXJJABTHKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=[N+]=[N-])F

Origin of Product

United States

Reactivity and Reaction Mechanisms of 4 Azido 2 Fluoro 1 Methoxybenzene

[3+2] Cycloaddition Reactions (Click Chemistry)

The azide (B81097) functional group in 4-Azido-2-fluoro-1-methoxybenzene (B6232559) is a quintessential 1,3-dipole, making the compound an excellent substrate for [3+2] cycloaddition reactions. These reactions, famously categorized under the "click chemistry" paradigm, involve the reaction of an azide with a dipolarophile, most commonly an alkyne, to form a stable five-membered triazole ring. researchgate.netnih.gov This approach has become a cornerstone of synthetic chemistry due to its efficiency, high yields, and tolerance of a wide range of functional groups. rsc.org The reactivity of this compound in these cycloadditions is modulated by the electronic properties of the fluorine and methoxy (B1213986) substituents on the aromatic ring.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry, transforming terminal alkynes and azides into 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction proceeds under mild conditions, often in aqueous systems, and with remarkable efficiency. beilstein-journals.org For this compound, CuAAC provides a reliable method for covalent linkage to a vast array of alkyne-containing molecules.

A hallmark of the CuAAC reaction is its exceptional regioselectivity. The reaction between an azide, such as this compound, and a terminal alkyne almost exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govnih.gov This high degree of control is a direct consequence of the reaction mechanism, which proceeds through a copper acetylide intermediate. researchgate.net The azide adds to the copper-activated alkyne in a specific orientation, leading to the formation of a six-membered copper-containing intermediate that, upon rearrangement and protonolysis, yields only the 1,4-isomer. nih.gov The thermal, uncatalyzed version of this reaction, in contrast, produces a mixture of 1,4- and 1,5-regioisomers. nih.govnih.gov The electronic nature of the substituents on the aryl azide, while influencing the reaction rate, does not typically alter this pronounced regiochemical outcome.

The mechanistic understanding of CuAAC has evolved significantly, with substantial evidence now pointing towards a cooperative multinuclear copper mechanism rather than a mononuclear pathway. nih.gov The currently accepted dinuclear mechanism involves the following key steps:

Formation of a copper(I) acetylide from the terminal alkyne.

Aggregation of copper acetylide species, often forming dinuclear complexes. beilstein-journals.org

Coordination of the azide (e.g., this compound) to one of the copper centers.

Nucleophilic attack of the terminal nitrogen of the azide onto the alkyne carbon bound to the other copper center, forming a six-membered metallacycle intermediate. unizar.es

Ring contraction and subsequent protonolysis release the 1,4-disubstituted triazole product and regenerate the active copper catalyst. beilstein-journals.orgnih.gov

The involvement of substituted aryl azides like this compound is critical in the coordination and cyclization steps. The electron density of the azide moiety, which is modulated by the fluoro and methoxy substituents, influences its ability to coordinate with the copper center and its nucleophilicity in the ring-forming step. Kinetic studies with various substituted aryl azides have revealed that the rate-determining step can vary depending on the specific reactants and conditions. researchgate.net

The substituents on the benzene (B151609) ring of this compound exert competing electronic effects that influence its reactivity in CuAAC. The fluorine atom at the ortho position is strongly electron-withdrawing through its inductive effect, while the methoxy group at the para position is strongly electron-donating via its resonance effect. msu.edu

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring
Fluorine 2- (ortho)-I (Withdrawing)+R (Weakly Donating)Deactivating, ortho/para directing
Methoxy 4- (para)-I (Weakly Withdrawing)+R (Strongly Donating)Activating, ortho/para directing

The fluorine atom's primary role is to decrease the electron density of the aromatic ring and, by extension, the azide group through induction. researchgate.net Conversely, the methoxy group increases electron density through resonance. The net electronic effect on the azide's reactivity is complex. Research on substituted aryl azides in CuAAC reactions has shown a decidedly non-linear correlation between the electronic parameters of the substituents and the reaction rate. researchgate.net This suggests that a simple interpretation based solely on whether the azide is "electron-rich" or "electron-poor" is insufficient. Factors such as the azide's ability to coordinate to the copper catalyst and the stability of intermediates in the catalytic cycle play a crucial role, leading to a more complex relationship between substituent electronics and reaction kinetics. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Free Click Chemistry

To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a copper-free alternative. nih.gov This reaction utilizes a strained cyclooctyne (B158145) as the alkyne partner. The high ring strain of the cyclooctyne significantly lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst. nih.govnih.gov

The reaction of this compound with a strained alkyne like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) would proceed via this pathway to form a triazole product. nih.gov The rate of SPAAC is highly dependent on the structure of the cyclooctyne, with modifications such as fluorination or ring fusion being used to tune reactivity. nih.gov

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires Copper(I) catalyst. nih.govCatalyst-free. nih.gov
Alkyne Partner Terminal alkynes. nih.govStrained cyclooctynes (e.g., DBCO, BCN). nih.gov
Regioselectivity Highly regioselective for the 1,4-isomer. nih.govYields a mixture of regioisomers, which are often inseparable.
Kinetics Generally faster than SPAAC.Kinetics are dependent on the strain of the cyclooctyne. nih.gov
Biocompatibility Limited in living systems due to copper toxicity. nih.govHighly bioorthogonal and suitable for in vivo applications. mdpi.com

The true power of SPAAC lies in its bioorthogonality—the ability to perform a chemical reaction in a living system without interfering with native biochemical processes. mdpi.comresearchgate.net Because it does not require a toxic metal catalyst, SPAAC has become a vital tool for labeling and visualizing biomolecules in their natural environment. nih.gov

In this context, this compound can serve as a valuable chemical reporter or a building block for more complex bioorthogonal probes. It can be incorporated into molecules of interest, such as peptides, drugs, or imaging agents. nih.gov The azide group then acts as a chemical "handle," allowing for the specific and covalent attachment of another molecule functionalized with a strained alkyne (e.g., a fluorescent dye or a purification tag) directly within a cell or living organism. mdpi.com The fluorinated and methoxylated phenyl ring could also be exploited to fine-tune properties like lipophilicity or to serve as a reporter group for techniques like ¹⁹F NMR.

Reactivity with Other Dipolarophiles and Multicomponent Reactions

The azide group in this compound can act as a 1,3-dipole and is expected to undergo [3+2] cycloaddition reactions with a variety of dipolarophiles beyond simple alkynes. While specific studies on this exact molecule are limited, the reactivity can be inferred from the behavior of other fluorinated and methoxy-substituted aryl azides.

Fluorinated azides, particularly those with electron-withdrawing fluorine atoms, can exhibit enhanced reactivity in cycloaddition reactions. For instance, the electrophilic nature of fluorinated azides allows them to react with electron-rich enamines generated in situ from ketones, leading to the formation of 4,5-disubstituted-1,2,3-triazoles. google.com This suggests that this compound could participate in similar reactions.

Furthermore, the azide functionality is a key component in various multicomponent reactions, which are efficient processes for building molecular complexity in a single step. For example, a nickel-catalyzed three-component carboamination of internal alkynes with arylboronic acids and anthranils has been developed for the synthesis of tetrasubstituted enamines. youtube.com Although not directly demonstrated for this compound, its structural features suggest potential compatibility with such catalytic systems. The presence of both an electron-withdrawing fluorine and an electron-donating methoxy group could influence the regioselectivity and efficiency of these complex transformations.

Nitrene Chemistry and Rearrangements

The generation of a highly reactive nitrene intermediate is a hallmark of aryl azide chemistry. This intermediate can be formed through either thermal or photochemical decomposition of the azide, leading to the extrusion of nitrogen gas.

Thermal and Photochemical Decomposition Pathways

The thermal or photochemical decomposition of this compound is expected to yield the corresponding 2-fluoro-4-methoxyphenylnitrene. The stability and reactivity of this nitrene will be influenced by the electronic properties of the fluoro and methoxy substituents. Studies on substituted hydroxylamines have shown that substituents on the oxygen atom can modulate the reactivity of the generated nitrenes. frontiersin.org In the case of this compound, the electron-donating methoxy group may influence the stability and subsequent reaction pathways of the nitrene intermediate.

Intermolecular and Intramolecular C-H Insertion Reactions

Once formed, the 2-fluoro-4-methoxyphenylnitrene can undergo various reactions, including C-H insertion. These insertions can be either intermolecular or intramolecular.

Intermolecular C-H Insertion: The nitrene can react with C-H bonds of other molecules in the reaction mixture. The selectivity of this insertion (e.g., for primary, secondary, or tertiary C-H bonds) would be influenced by the electronic nature of the nitrene. Catalytic systems, often involving rhodium or ruthenium, can be employed to control the selectivity of these insertions. nih.gov

Intramolecular C-H Insertion: The nitrene can also react with C-H bonds within the same molecule. In the case of 2-fluoro-4-methoxyphenylnitrene, insertion into the ortho C-H bond of the methoxy group's methyl moiety could potentially lead to the formation of a five-membered heterocyclic ring. Additionally, insertion into the C-H bonds of the aromatic ring could lead to the formation of azepine derivatives, a common rearrangement for aryl nitrenes. The fluorine atom at the ortho position is expected to influence the regioselectivity of these intramolecular reactions.

Nucleophilic and Electrophilic Reactivity of the Azido (B1232118) Group

The azide group itself can exhibit both nucleophilic and electrophilic character.

Nucleophilic Reactivity: The terminal nitrogen atom of the azide group can act as a nucleophile. For instance, azides can react with electrophiles in a process that can be considered a type of nucleophilic attack. However, the nucleophilicity of the azide in this compound is likely attenuated by the electron-withdrawing effect of the aromatic ring, which is further influenced by the ortho-fluoro substituent.

Electrophilic Reactivity: The internal nitrogen atoms of the azide can be susceptible to nucleophilic attack. The presence of the electron-withdrawing fluorine atom on the aromatic ring would likely enhance the electrophilic character of the azide group, making it more susceptible to reaction with nucleophiles. For example, the reaction of azides with primary amines can lead to the formation of tetrazoles. nih.gov

Role of Fluoro and Methoxy Substituents in Directing Reactivity and Selectivity

The fluoro and methoxy substituents play a critical role in modulating the reactivity and selectivity of this compound.

Electronic Effects on Aromatic Ring Activation and Deactivation

The electronic nature of the aromatic ring is a key determinant of its reactivity. In this compound, the substituents have opposing effects:

Fluorine (at C-2): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution. masterorganicchemistry.com In the context of nucleophilic aromatic substitution, the fluorine atom itself can act as a leaving group, particularly when activated by other electron-withdrawing groups. nih.gov

The combination of these two substituents creates a complex electronic environment on the aromatic ring. The electron-withdrawing fluorine at the ortho position will significantly influence the electron density distribution and the acidity of neighboring protons. The electron-donating methoxy group will, to some extent, counteract the deactivating effect of the fluorine and azide groups. This push-pull electronic arrangement can lead to interesting and potentially unique reactivity patterns. For example, in nucleophilic aromatic substitution reactions, the fluorine atom could be a potential leaving group, and the rate of such a reaction would be influenced by the combined electronic effects of the azide and methoxy groups.

Steric Considerations in Reaction Design

The reactivity of the azide functional group in this compound is intricately influenced by the spatial arrangement of the substituents on the phenyl ring. The ortho-fluoro and meta-methoxy groups, relative to the azide, introduce significant steric and electronic effects that must be carefully considered in the design of chemical reactions. While specific experimental data on this particular molecule is limited, a comprehensive understanding can be constructed by drawing parallels with related substituted aryl azides and by applying fundamental principles of physical organic chemistry.

The primary steric factor to consider is the "ortho effect," a well-documented phenomenon in aromatic chemistry where a substituent at the position adjacent to a reactive center can sterically hinder the approach of reactants. lehigh.edu In the case of this compound, the fluorine atom at the C2 position is in close proximity to the azide group at C1. Although fluorine is a relatively small atom, its presence can still create a crowded environment around the azide, potentially influencing the trajectory of incoming reagents and the geometry of transition states.

However, a fascinating counterpoint to simple steric hindrance has been observed in studies of 2,6-disubstituted phenyl azides. Research has shown that significant steric hindrance from two ortho substituents can paradoxically enhance the reactivity of the azide group in catalyst-free 1,3-dipolar cycloaddition reactions. This "steric acceleration" is attributed to the bulky ortho groups forcing the azide group out of the plane of the aromatic ring. This twisting inhibits the resonance stabilization between the azide's π-system and the benzene ring. As a result, the ground state energy of the azide is raised, making it more reactive and lowering the activation energy for reactions like cycloadditions. While this compound is only mono-substituted at the ortho position, the principle remains relevant and suggests that the ortho-fluoro group may play a more complex role than simply being a steric barrier.

The interplay of these steric factors is crucial in various reactions involving the azide group, such as cycloadditions, Staudinger reactions, and thermal decompositions. The design of a successful reaction protocol for this compound, therefore, requires a nuanced appreciation of how the size and positioning of the fluoro and methoxy substituents will impact the accessibility and reactivity of the azide functional group.

To illustrate the impact of steric hindrance on reaction outcomes, the following table presents hypothetical data based on established principles for a generic cycloaddition reaction.

Reactant Relative Rate Major Product Ratio (ortho:para) Plausible Rationale
Phenyl azide140:60Baseline reactivity with slight preference for the less hindered para product.
2-Methylphenyl azide0.720:80The ortho-methyl group sterically hinders the approach to the ortho position, slowing the reaction and favoring the para product.
2,6-Dimethylphenyl azide1.5N/ASteric acceleration due to inhibited resonance raises the ground state energy, increasing the overall reaction rate.
This compoundPredicted: ~0.8-1.2Predicted: ~30:70The ortho-fluoro group may exert a moderate steric hindrance, while potential for some degree of steric acceleration could lead to a rate comparable to or slightly different from unsubstituted phenyl azide. A preference for the less hindered para-like addition is expected.

This table is illustrative and based on established chemical principles. Actual experimental values may vary.

Ultimately, the reaction design for this compound must balance the electronic directing effects of the fluoro and methoxy groups with these intricate steric considerations to achieve the desired reactivity and selectivity.

Computational and Theoretical Investigations of 4 Azido 2 Fluoro 1 Methoxybenzene

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 4-Azido-2-fluoro-1-methoxybenzene (B6232559) and the energetic preferences for different spatial orientations.

Density Functional Theory (DFT) has become a standard tool for investigating the structural and electronic properties of medium-sized organic molecules due to its favorable balance of computational cost and accuracy. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311+G(d,p), would be used to optimize the molecular geometry.

Key structural parameters of interest would be the bond lengths and angles of the benzene (B151609) ring, the azido (B1232118) group, and the methoxy (B1213986) group. The orientation of the methoxy group relative to the plane of the benzene ring is a critical conformational feature. Due to steric hindrance from the adjacent fluorine atom, the methoxy group is expected to be non-planar with respect to the benzene ring. DFT calculations would quantify this dihedral angle.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

Parameter Value
C1-O Bond Length 1.35 Å
O-CH₃ Bond Length 1.43 Å
C2-F Bond Length 1.36 Å
C4-N₁ Bond Length 1.41 Å
N₁-N₂ Bond Length 1.25 Å
N₂-N₃ Bond Length 1.15 Å
C1-C2-F-C3 Dihedral Angle 180° (planar)

While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2), and semi-empirical methods, like AM1 or PM7, could provide complementary information. Ab initio calculations, though more computationally intensive, can offer a higher level of theory for benchmarking DFT results. Semi-empirical methods, while less accurate, are much faster and can be useful for initial conformational searches or for modeling larger systems. A comparison of results from these different methods would provide a comprehensive understanding of the molecule's conformational landscape.

Mechanistic Insights through Computational Modeling of Reaction Pathways

A primary area of interest for azido-substituted aromatics is their reactivity, particularly in thermal or photochemical reactions that lead to highly reactive nitrene intermediates.

Computational modeling can be employed to map out the potential energy surface for the thermal decomposition of this compound to the corresponding nitrene. This involves locating the transition state structure for the extrusion of N₂. The geometry of the transition state would reveal the extent of bond breaking (C-N and N-N) and bond formation. The calculated activation energy for this process is a key determinant of the compound's thermal stability. The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom would influence the stability of the transition state and thus the activation barrier.

Table 2: Hypothetical Activation Energies for Nitrene Formation

Reaction Method Activation Energy (kcal/mol)
This compound → Nitrene + N₂ DFT (B3LYP/6-311+G(d,p)) 25-30

The surrounding medium can significantly influence reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction energetics. For the decomposition of this compound, the change in dipole moment between the ground state and the transition state would determine the magnitude of the solvent effect. A more polar transition state would be stabilized by polar solvents, leading to a lower activation energy and a faster reaction rate.

Analysis of Electronic Properties and Bonding Characteristics

The electronic nature of this compound is governed by the interplay of its substituents. The methoxy group is a strong π-donor, the fluorine atom is a σ-acceptor and a weak π-donor, and the azido group is a π-donor.

Table 3: Hypothetical Electronic Properties of this compound

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized form that aligns with the familiar Lewis structure of bonds and lone pairs. uni-muenchen.deusc.edu This analysis provides valuable insights into the electron density distribution, hybridization, and the stabilizing effects of electron delocalization within the molecule. usc.edunumberanalytics.com

The primary donor NBOs in this compound are expected to be the lone pairs of the oxygen, fluorine, and nitrogen atoms, as well as the π-bonds of the benzene ring. The primary acceptor NBOs would be the corresponding antibonding orbitals (σ* and π*). The methoxy group (-OCH₃) is a strong π-donor, while the fluorine atom is a σ-acceptor and a weak π-donor. The azido group (-N₃) has a complex electronic nature, capable of both σ and π interactions.

The most significant donor-acceptor interactions would likely involve the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the π* orbitals of the benzene ring. This would indicate a significant resonance effect, contributing to the stability of the molecule. The analysis would also reveal the polarization of the C-F, C-O, and C-N bonds, providing a quantitative measure of their ionic and covalent character. wikipedia.org

Illustrative NBO Analysis Data for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O)π* (C=C)> 5.0π-conjugation
LP (Nα)π* (C=C)> 2.0π-conjugation
π (C=C)π* (C=C)> 15.0Intramolecular resonance
LP (F)σ* (C-C)< 2.0Hyperconjugation

Note: The data in this table is illustrative and represents expected trends based on the known electronic effects of the substituents. E(2) represents the stabilization energy associated with the delocalization from a donor to an acceptor orbital.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. wolfram.comresearchgate.net It is generated by mapping the electrostatic potential onto the electron density surface of the molecule. researchgate.net Regions of negative potential (typically colored red or orange) indicate an abundance of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. chemrxiv.org Green and yellow areas represent regions of relatively neutral potential.

For this compound, the EPS map would be shaped by the interplay of the electron-donating methoxy group and the electron-withdrawing fluoro and azido groups. The methoxy group would increase the electron density in the aromatic ring, particularly at the ortho and para positions. Conversely, the highly electronegative fluorine atom would withdraw electron density through the σ-bond, creating a region of positive potential around it. The azido group is also electron-withdrawing, which would further influence the charge distribution.

The terminal nitrogen atoms of the azido group are expected to be a region of significant negative potential, making them a likely site for interaction with electrophiles or for coordination to metal centers. The hydrogen atoms of the methoxy group and the aromatic ring would exhibit positive potential. The interplay of these effects would create a complex and informative EPS map, highlighting the molecule's electrostatic complementarity, which is crucial in contexts like drug design. acs.orgnih.gov

Structure-Reactivity Relationship Predictions and Rational Design

The combined insights from NBO and EPS analyses allow for robust predictions of the structure-reactivity relationships of this compound. walisongo.ac.id By identifying the most electron-rich and electron-poor regions of the molecule, as well as the key orbital interactions, we can anticipate its behavior in various chemical reactions.

The NBO analysis, by quantifying the energies of donor-acceptor interactions, can predict the most likely pathways for intramolecular charge transfer and the relative stability of different resonance structures. wisc.edu The EPS map provides a more visual guide to the sites most susceptible to electrophilic and nucleophilic attack. nih.gov

For instance, the negative potential on the terminal nitrogens of the azido group suggests that this site would be reactive towards electrophiles and could participate in cycloaddition reactions, a common reactivity pattern for aryl azides. organic-chemistry.org The electron-rich aromatic ring, activated by the methoxy group, would be susceptible to electrophilic aromatic substitution, with the positions ortho and para to the methoxy group being the most likely sites of attack. However, the presence of the fluorine and azido groups would also influence the regioselectivity of such reactions.

These computational predictions are invaluable for the rational design of new molecules and reactions. For example, by understanding the structure-reactivity relationships of this compound, chemists can design more efficient synthetic routes or develop new derivatives with tailored electronic properties for specific applications, such as in materials science or as photoaffinity labels in chemical biology. researchgate.net The reactivity of aryl azides is of significant interest in various fields, including the synthesis of heterocyclic compounds and the development of novel pharmaceuticals. uic.edu

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Mass Spectrometry for Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for identifying and confirming the elemental composition of transient and stable species formed during reactions of 4-azido-2-fluoro-1-methoxybenzene (B6232559). By providing highly accurate mass measurements, HRMS allows for the determination of molecular formulas for intermediates and products, which is the first step in their structural identification.

In studies involving aryl azides, HRMS is crucial for detecting key intermediates. For example, upon thermolysis or photolysis, this compound is expected to lose a molecule of nitrogen (N₂) to form a highly reactive nitrene intermediate (2-fluoro-4-methoxyphenylnitrene). While the direct detection of such a short-lived nitrene is challenging, HRMS can identify its subsequent reaction products. Trapping experiments, where the reaction is carried out in the presence of a substrate that readily reacts with the nitrene, can yield stable products whose exact masses can be determined by HRMS, thereby providing indirect evidence for the nitrene's formation.

Table 1: Hypothetical HRMS Data for a Trapped Nitrene Intermediate This table is illustrative and demonstrates the type of data obtained from HRMS analysis.

Proposed Species Molecular Formula Calculated m/z [M+H]⁺ Measured m/z [M+H]⁺ Mass Error (ppm)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Advanced NMR spectroscopy is indispensable for the unambiguous structural characterization of products derived from this compound, providing definitive information on stereochemistry and regiochemistry.

Multidimensional NMR Techniques (e.g., 2D-NMR)

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complex structures of molecules derived from this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring and any aliphatic chains in the product.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.

HMBC reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular skeleton, especially for determining the regiochemistry of substitution on the aromatic ring. For instance, in a cycloaddition reaction product, HMBC can show correlations between the protons of the newly formed ring and the carbons of the fluoro-methoxyphenyl moiety, confirming the connectivity.

Isotope Labeling Studies for Mechanistic Pathway Confirmation

Isotope labeling is a powerful method to trace the fate of specific atoms throughout a reaction pathway. By synthesizing this compound with an isotopic label, such as ¹⁵N in the azide (B81097) group or ¹³C at a specific position on the aromatic ring, researchers can follow the label's position in the reaction products using NMR or mass spectrometry.

For example, if the terminal nitrogen of the azide group is labeled with ¹⁵N, its final location in a product, such as a triazole formed via a [3+2] cycloaddition, can be definitively determined using ¹⁵N NMR spectroscopy or by observing ¹⁵N couplings in the ¹H or ¹³C NMR spectra. This provides conclusive evidence for the reaction mechanism.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct method for detecting and characterizing species with unpaired electrons, such as radical intermediates and triplet nitrenes. The photolysis or thermolysis of aryl azides like this compound can generate a nitrene intermediate in either a singlet state (diamagnetic, EPR-silent) or a triplet state (paramagnetic, EPR-active).

EPR studies on analogous fluorinated aryl azides have successfully characterized the triplet nitrene species. nsf.gov These studies often involve photolysis of the azide in a frozen matrix at cryogenic temperatures to trap the highly reactive nitrene. The resulting EPR spectrum can confirm the triplet ground state and provide information about its electronic structure through the zero-field splitting parameters (D and E). beilstein-journals.org For 2-fluoro-4-methoxyphenylnitrene, EPR could distinguish it from other potential radical side-products and confirm its formation as a key intermediate in photochemical reactions. nsf.govbeilstein-journals.org

Table 2: Representative EPR Parameters for Triplet Nitrenes Data based on analogous compounds reported in the literature.

Species Zero-Field Splitting Parameter D (cm⁻¹) Zero-Field Splitting Parameter E (cm⁻¹)

X-ray Crystallography for Solid-State Structural Analysis

When reaction products derived from this compound can be obtained as single crystals, X-ray crystallography provides the ultimate proof of their three-dimensional structure. This technique yields precise bond lengths, bond angles, and conformational details in the solid state.

For complex molecules where NMR data may be ambiguous, a crystal structure provides an irrefutable assignment of regiochemistry and stereochemistry. For example, in a reaction that could yield multiple isomers, obtaining a crystal structure of the major product confirms its exact atomic arrangement. This information is also invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state.

Infrared (IR) Spectroscopy for Functional Group Transformations

Infrared (IR) spectroscopy is a straightforward and effective technique for monitoring the progress of reactions involving this compound by tracking the transformation of its key functional groups. rsc.org The azide group has a very strong and characteristic asymmetric stretching vibration that appears in a relatively uncongested region of the IR spectrum.

The disappearance of this azide peak is a clear indicator of the consumption of the starting material. Concurrently, the appearance of new peaks corresponding to the functional groups of the product (e.g., N-H stretches in an amine, C=O stretch in an amide, or characteristic ring vibrations of a new heterocyclic ring) provides evidence for product formation. This makes IR spectroscopy an excellent tool for real-time reaction monitoring. rsc.org

Table 3: Characteristic IR Stretching Frequencies for Monitoring Reactions

Functional Group Characteristic Frequency (cm⁻¹) Observation
Azide (N₃) ~2100-2150 (strong, sharp) Disappears as the reaction proceeds.
Amine (N-H) ~3300-3500 (medium, broad) Appears upon reduction of the azide.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Azido-2-fluoro-1-methoxybenzene to ensure high yield and purity?

  • Methodological Answer : Prioritize stepwise substitution reactions to avoid side products. For example, introduce the azido group after fluorination and methoxylation to prevent competing reactions. Use low-temperature conditions (e.g., <0°C) during azide incorporation to mitigate explosive risks . Solvent choice (e.g., anhydrous THF or DMF) and stoichiometric control of sodium azide are critical. Monitor intermediates via TLC or HPLC, referencing protocols for structurally similar fluorinated benzoic acid derivatives .

Q. How should researchers safely handle this compound given its azide functionality?

  • Methodological Answer : Implement strict safety protocols:

  • Use explosion-proof equipment and conduct reactions in a fume hood.
  • Avoid metal contamination (e.g., copper or iron) to prevent unintended detonation.
  • Quench excess azide with sodium nitrite or cerium(IV) ammonium nitrate before disposal .
  • Refer to EFSA guidelines for handling reactive intermediates, emphasizing PPE and waste management .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

  • Methodological Answer :

  • Cross-validation : Combine 1H^1 \text{H}-NMR, 19F^{19} \text{F}-NMR, and IR to confirm substituent positions. For ambiguous signals, use 2D NMR (e.g., COSY, HSQC) .
  • Crystallography : Employ single-crystal X-ray diffraction (SHELX programs) to resolve structural ambiguities. SHELXL refinement is particularly effective for fluorine- and azide-containing compounds .
  • Case Study : Inconsistent 19F^{19} \text{F}-NMR shifts in fluorinated benzoic acids were resolved by correlating crystallographic data with solvent polarity effects .

Q. What experimental strategies address the instability of the azido group in this compound under varying conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds. For example, azides decompose above 80°C, necessitating low-temperature storage .
  • Solvent Effects : Test stability in aprotic vs. protic solvents. Polar aprotic solvents (e.g., DMSO) stabilize azides by reducing nucleophilic attack .
  • Kinetic Studies : Use UV-Vis spectroscopy to monitor azide degradation rates under light, heat, or acidic conditions .

Q. How can researchers design experiments to study the reaction mechanisms involving this compound in click chemistry?

  • Methodological Answer :

  • Isotopic Labeling : Incorporate 15N^{15} \text{N}-labeled azides to track regioselectivity in Huisgen cycloaddition via 15N^{15} \text{N}-NMR .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict transition states and compare with experimental kinetic data .
  • Competitive Reactions : Compare reactivity with non-fluorinated analogs to isolate electronic effects of the fluorine substituent .

Q. What statistical approaches reconcile contradictory biological activity data for this compound in antimicrobial assays?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values against E. coli or S. aureus) to identify confounding variables like solvent choice or bacterial strain variability .
  • Dose-Response Modeling : Fit data to Hill equations to distinguish efficacy (EC50EC_{50}) from toxicity (IC50IC_{50}) .
  • Error Source Analysis : Apply ANOVA to isolate batch-to-batch purity variations or instrumentation errors .

Tables for Reference

Analytical Technique Application Key Parameters Reference
X-ray CrystallographyStructural confirmationSHELXL refinement, R-factor < 5%
19F^{19} \text{F}-NMRFluorine position analysisSolvent: CDCl3_3, δ = -110 to -120 ppm
DSCThermal stability assessmentHeating rate: 10°C/min, N2_2 atmosphere

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.